molecular formula C16H16O2 B567900 3-(3,5-Dimethylphenyl)phenylacetic acid CAS No. 1334500-03-6

3-(3,5-Dimethylphenyl)phenylacetic acid

Cat. No.: B567900
CAS No.: 1334500-03-6
M. Wt: 240.302
InChI Key: OEYCTWRGFOPQOG-UHFFFAOYSA-N
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Description

3-(3,5-Dimethylphenyl)phenylacetic acid is an organic compound with the molecular formula C16H16O2 and a molecular weight of 240.3 g/mol It is a derivative of phenylacetic acid, where the phenyl ring is substituted with two methyl groups at the 3 and 5 positions

Mechanism of Action

Biochemical Analysis

Biochemical Properties

3-(3,5-Dimethylphenyl)phenylacetic acid plays a role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One of the key interactions is with enzymes involved in the metabolism of aromatic compounds. The compound can act as a substrate for enzymes such as phenylacetate-CoA ligase, which catalyzes the formation of phenylacetyl-CoA, a crucial intermediate in the degradation of aromatic compounds . Additionally, this compound may interact with proteins involved in cellular signaling pathways, affecting their activity and downstream effects.

Cellular Effects

The effects of this compound on various cell types and cellular processes are significant. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of genes involved in the metabolic pathways of aromatic compounds, leading to changes in cellular metabolism . Furthermore, this compound can impact cell signaling pathways by interacting with key proteins and enzymes, thereby altering cellular responses to external stimuli.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes and receptors, influencing their activity. For example, it may inhibit or activate enzymes involved in the metabolism of aromatic compounds, leading to changes in the levels of metabolic intermediates . Additionally, this compound can affect gene expression by modulating the activity of transcription factors and other regulatory proteins, resulting in altered cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods, leading to changes in its biochemical activity . Long-term exposure to this compound in in vitro or in vivo studies has been associated with alterations in cellular metabolism and function, highlighting the importance of considering temporal effects in experimental designs.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulating metabolic pathways and enhancing cellular function. At high doses, it can lead to toxic or adverse effects, including disruptions in cellular metabolism and potential toxicity . Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels. These findings underscore the importance of careful dosage optimization in experimental and therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to the degradation of aromatic compounds. The compound can be metabolized by enzymes such as phenylacetate-CoA ligase, leading to the formation of phenylacetyl-CoA, which is further processed in the metabolic pathway . This pathway involves multiple enzymes and cofactors, resulting in the breakdown of the compound into smaller metabolites. The effects on metabolic flux and metabolite levels are significant, as they influence the overall metabolic activity of the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. The compound can be transported across cell membranes by specific transporters or binding proteins, influencing its localization and accumulation within cells . The distribution of this compound within tissues can affect its overall activity and function, as different tissues may exhibit varying levels of uptake and retention of the compound.

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence metabolic processes, or to the nucleus, where it can affect gene expression. The subcellular localization of this compound is crucial for understanding its biochemical effects and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Dimethylphenyl)phenylacetic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs palladium as a catalyst and boronic acids as reagents. The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve bulk custom synthesis and procurement of raw materials . Companies like ChemScene provide this compound in bulk quantities, ensuring a consistent supply for various applications .

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dimethylphenyl)phenylacetic acid can undergo several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

3-(3,5-Dimethylphenyl)phenylacetic acid has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(3,5-Dimethylphenyl)phenylacetic acid include other derivatives of phenylacetic acid, such as:

Uniqueness

What sets this compound apart from these similar compounds is its specific substitution pattern and the resulting chemical properties. The presence of methyl groups at the 3 and 5 positions of the phenyl ring can influence the compound’s reactivity, stability, and interactions with other molecules. This unique structure makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[3-(3,5-dimethylphenyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O2/c1-11-6-12(2)8-15(7-11)14-5-3-4-13(9-14)10-16(17)18/h3-9H,10H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEYCTWRGFOPQOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C2=CC=CC(=C2)CC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60716594
Record name (3',5'-Dimethyl[1,1'-biphenyl]-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60716594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1334500-03-6
Record name [1,1′-Biphenyl]-3-acetic acid, 3′,5′-dimethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1334500-03-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3',5'-Dimethyl[1,1'-biphenyl]-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60716594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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